![molecular formula C12H17NO4 B13390476 benzyl N-(1,4-dihydroxybutan-2-yl)carbamate](/img/structure/B13390476.png)
benzyl N-(1,4-dihydroxybutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Cbz-aminobutane-1,4-diol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a benzyl carbamate (Cbz) protecting group attached to the amino group, which is crucial for various synthetic applications. The presence of both hydroxyl and amino functional groups makes it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Cbz-aminobutane-1,4-diol typically involves the protection of the amino group followed by the introduction of hydroxyl groups. One common method starts with the amino acid L-serine. The amino group of L-serine is protected using benzyl chloroformate (Cbz-Cl) to form the Cbz-protected amino acid. This intermediate is then subjected to reduction reactions to convert the carboxyl group into a hydroxyl group, yielding (S)-2-Cbz-aminobutane-1,4-diol.
Industrial Production Methods
Industrial production of (S)-2-Cbz-aminobutane-1,4-diol often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and reagents are carefully selected to minimize by-products and streamline the purification process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Cbz-aminobutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used to activate the hydroxyl groups for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters, depending on the nucleophile used.
Scientific Research Applications
Benzyl N-(1,4-dihydroxybutan-2-yl)carbamate, also known as (S)-2-Cbz-aminobutane-1,4-diol, is a chiral compound with the chemical formula C12H17NO4 and a molecular weight of approximately 239.27 g/mol. It features a benzyl carbamate protecting group attached to an amino group, along with two hydroxyl groups. This compound is versatile as an intermediate in the synthesis of complex molecules and can participate in interactions with biological molecules, making it useful in developing pharmaceuticals targeting specific biological pathways.
Scientific Research Applications
This compound has found applications across various fields, showcasing its versatility in scientific research.
Organic Chemistry
- It serves as an intermediate in organic chemistry.
Antimycobacterial Applications
Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate derivatives have been synthesized and assessed for their antimycobacterial activities. Compounds derived from (2S,3S)-Boc-phenylalanine epoxide, particularly those with a free amino group at C2 and the sulphonamide moiety, showed significant antimycobacterial activity against M. tuberculosis. These findings indicate the potential of these compounds in antimycobacterial drug development.
Enzyme Inhibition
The compound has been studied as an inhibitor of carboxypeptidase A (CPA). Different stereoisomers of the compound exhibited varying levels of inhibitory activity on CPA, demonstrating the compound's potential as a CPA inhibitor. Molecular modeling studies suggested potential interactions with active site components, reinforcing its potential in enzymatic regulation.
Anti-Malarial Activity
Specific derivatives of this compound have been studied for their anti-malarial properties. The compounds displayed promising anti-malarial activity, where structural features, such as the OH group and benzyl group, play a crucial role in generating this activity. This research suggests these derivatives as potential candidates for anti-malarial drug development.
Cholinesterase Inhibition
In a study on cholinesterase inhibition, a series of target benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates were prepared and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Many compounds exhibited strong preferential inhibition of BChE, with some even surpassing the activity of clinically used inhibitors. These results suggest the potential therapeutic applications of these compounds in conditions where cholinesterase inhibition is beneficial.
Interaction Studies
Mechanism of Action
The mechanism of action of (S)-2-Cbz-aminobutane-1,4-diol is primarily related to its functional groups. The hydroxyl groups can participate in hydrogen bonding and nucleophilic reactions, while the amino group can engage in various interactions with biological molecules. The Cbz protecting group ensures the stability of the amino group during synthetic transformations, allowing for selective reactions at other sites.
Comparison with Similar Compounds
Similar Compounds
®-2-Cbz-aminobutane-1,4-diol: The enantiomer of (S)-2-Cbz-aminobutane-1,4-diol, with similar chemical properties but different biological activities.
2-Cbz-aminobutane-1,4-diol: Without the chiral center, this compound lacks the stereospecific interactions of the (S)-enantiomer.
Uniqueness
(S)-2-Cbz-aminobutane-1,4-diol is unique due to its chiral nature and the presence of both hydroxyl and amino functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Biological Activity
Benzyl N-(1,4-dihydroxybutan-2-yl)carbamate, also known as (S)-2-Cbz-aminobutane-1,4-diol, is a chiral compound with notable significance in medicinal chemistry and organic synthesis. Its unique structure, characterized by a benzyl carbamate group and two hydroxyl groups, enables various biological interactions that are crucial for drug development and therapeutic applications.
- Chemical Formula : C₁₂H₁₇N₁O₄
- Molecular Weight : Approximately 239.27 g/mol
- Structure : The compound features a benzyl group attached to a carbamate functional group linked to a butane backbone with hydroxyl groups at the 1 and 4 positions.
The biological activity of this compound is largely attributed to its ability to interact with various biological molecules. The presence of hydroxyl groups facilitates hydrogen bonding and enhances the compound's reactivity, making it a valuable intermediate in the synthesis of biologically active compounds.
Potential Biological Activities:
- Enzyme Inhibition : The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways.
- Drug Development : Its structural attributes allow it to serve as a precursor for synthesizing pharmaceuticals targeting particular receptors or enzymes.
Comparative Analysis with Similar Compounds
The following table outlines key similarities and differences between this compound and other related compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
Benzyl (R)-N-(1,5-dihydroxypentan-2-yl)carbamate | 478646-28-5 | Five carbon atoms with hydroxyl groups |
Benzyl (S)-N-(1,3-dihydroxybutan-2-yl)carbamate | 15475703 | Different stereochemistry and positioning |
Benzyl (cis/trans)-4-hydroxycyclohexylcarbamate | 27489-63-0 / 149423-70-1 | Cyclohexane ring structure with hydroxyl groups |
Case Studies and Experimental Data
Several studies have explored the biological activities of this compound:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. Concentrations tested ranged from 0.22 to 0.88 μg/mm², showing significant efficacy compared to standard antibiotics .
- Anticancer Properties : In vivo studies have demonstrated that certain analogs of this compound can suppress tumor growth in xenograft models by over 100% in specific cancer types .
- Enzyme Interaction Studies : The compound has been utilized in studies focusing on enzyme mechanisms and protein-ligand interactions, revealing its potential as a key intermediate in synthesizing drugs targeting specific enzymes involved in disease pathways.
Properties
IUPAC Name |
benzyl N-(1,4-dihydroxybutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c14-7-6-11(8-15)13-12(16)17-9-10-4-2-1-3-5-10/h1-5,11,14-15H,6-9H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEHYMIWBJBOPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.